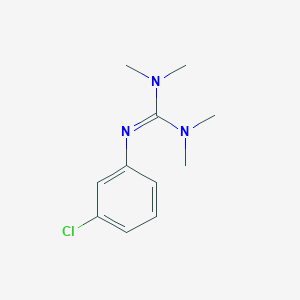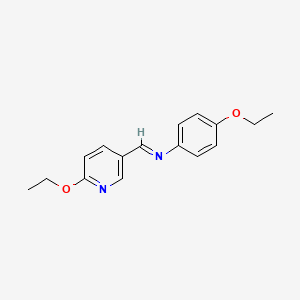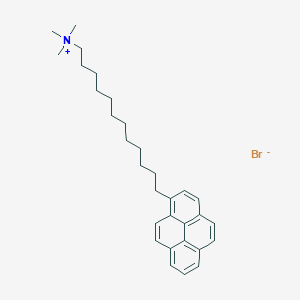
Guanidine, N''-(3-chlorophenyl)-N,N,N',N'-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl- is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by the presence of a guanidine group substituted with a 3-chlorophenyl group and four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl- typically involves the reaction of an appropriate amine with cyanamide. This reaction can be carried out either by fusion or in a suitable boiling solvent such as chlorobenzene . The reaction conditions often require careful control of temperature and solvent choice to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the guanidine group, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the 3-chlorophenyl group or the methyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanidine compounds.
Applications De Recherche Scientifique
Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role as a ligand for specific receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets. For instance, it has been shown to act as a 5-HT3 receptor agonist, influencing neurotransmitter release and signal transduction pathways . Additionally, it may interact with α2B-adrenoceptors, contributing to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other guanidine derivatives and arylguanidines, such as:
- N-(3-chlorophenyl)guanidine
- N-(2-naphthyl)guanidine
- Meta-chlorophenylbiguanide
Uniqueness
Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a dual 5-HT3/α2B-adrenoceptor ligand sets it apart from other guanidine derivatives .
This detailed article provides a comprehensive overview of Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
90595-37-2 |
|---|---|
Formule moléculaire |
C11H16ClN3 |
Poids moléculaire |
225.72 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C11H16ClN3/c1-14(2)11(15(3)4)13-10-7-5-6-9(12)8-10/h5-8H,1-4H3 |
Clé InChI |
HTWSZTOHUHTGSF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=NC1=CC(=CC=C1)Cl)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)

![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)

![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)

![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)

![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane](/img/structure/B14346111.png)


